m-PEG3-Sulfone-PEG3-azide
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Overview
Description
m-PEG3-Sulfone-PEG3-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a sulfone group and an azide group, making it a versatile reagent in various chemical reactions, particularly in click chemistry. The compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-Sulfone-PEG3-azide typically involves the reaction of PEG derivatives with sulfone and azide groups. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group reacts with an alkyne group in the presence of a copper catalyst . This reaction is known for its high efficiency and specificity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-Sulfone-PEG3-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.
DBCO and BCN: Used in SPAAC reactions to react with the azide group without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are typically triazole derivatives, which are stable and useful in various applications, including bioconjugation and material science .
Scientific Research Applications
m-PEG3-Sulfone-PEG3-azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of m-PEG3-Sulfone-PEG3-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings, which are crucial in the formation of PROTACs. These PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins, thereby modulating biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
m-PEG3-Sulfone-PEG3-amine: Similar in structure but contains an amine group instead of an azide group.
m-PEG3-Sulfone-PEG3-thiol: Contains a thiol group, making it reactive with different types of functional groups compared to the azide group.
Uniqueness
m-PEG3-Sulfone-PEG3-azide is unique due to its azide group, which allows it to participate in highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precision and stability are crucial .
Biological Activity
m-PEG3-Sulfone-PEG3-Azide is a bifunctional compound that serves as a crucial tool in the fields of bioconjugation and drug delivery. Its unique structure, characterized by polyethylene glycol (PEG) linkers and azide functional groups, facilitates various biological applications, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and targeted drug delivery systems.
Chemical Structure and Properties
The compound this compound consists of:
- Azide Groups : Two azide functional groups that enable participation in click chemistry, enhancing its utility in bioconjugation.
- Sulfone Moiety : This contributes to its reactivity and stability in biological environments.
- PEG Linkers : The hydrophilic nature of PEG enhances solubility and biocompatibility, making it suitable for physiological applications.
Property | Details |
---|---|
Molecular Formula | C₁₄H₂₉N₃O₈S |
Molecular Weight | Approximately 383.47 g/mol |
Functional Groups | Azide, Sulfone, PEG |
Solubility | Highly soluble in aqueous media |
This compound operates primarily through:
- Bioconjugation : The azide groups can react with various biomolecules (e.g., proteins, peptides) via click chemistry, allowing for the formation of stable conjugates.
- Targeted Drug Delivery : The PEG component enhances the pharmacokinetics of drugs by improving solubility and reducing immunogenicity.
Applications in Research and Medicine
- PROTAC Synthesis : this compound is utilized as a linker in the development of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. This approach has shown promise in cancer therapy by selectively degrading oncogenic proteins.
- Biomaterials Development : The compound can be used to create customized biomaterials for tissue engineering and regenerative medicine due to its ability to form stable attachments with biological molecules.
Case Studies and Research Findings
Recent studies highlight the effectiveness of this compound in various applications:
-
Targeted Drug Delivery Systems :
- A study demonstrated that conjugating this compound with chemotherapeutic agents significantly improved their therapeutic index while minimizing systemic toxicity.
- Bioconjugation Techniques :
Comparative Analysis with Similar Compounds
To understand its unique advantages, a comparison with structurally similar compounds is beneficial:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Bis-sulfone-sulfo-PEG3-Azide | Contains bis-sulfone and sulfo groups | Highly reactive for cross-linking |
Azido-PEG3-Sulfone | Lacks dual azide functionality | Simpler structure |
This compound | Dual azide functionality | Enhanced versatility in click chemistry |
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O8S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-17-18-16/h2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNNKUSZIHIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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